NS5A-IN-2

Description

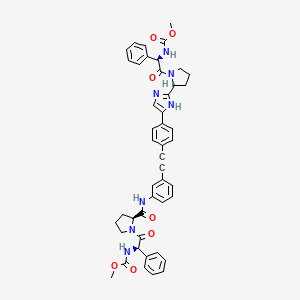

Structure

2D Structure

Properties

Molecular Formula |

C46H45N7O7 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

methyl N-[(1R)-2-[(2S)-2-[5-[4-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C46H45N7O7/c1-59-45(57)50-39(33-13-5-3-6-14-33)43(55)52-26-10-18-37(52)41-47-29-36(49-41)32-24-22-30(23-25-32)20-21-31-12-9-17-35(28-31)48-42(54)38-19-11-27-53(38)44(56)40(51-46(58)60-2)34-15-7-4-8-16-34/h3-9,12-17,22-25,28-29,37-40H,10-11,18-19,26-27H2,1-2H3,(H,47,49)(H,48,54)(H,50,57)(H,51,58)/t37-,38-,39+,40+/m0/s1 |

InChI Key |

CVQYYMGSQKFYHI-JPYDVTDNSA-N |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@@H](C7=CC=CC=C7)NC(=O)OC |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)C6CCCN6C(=O)C(C7=CC=CC=C7)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Daclatasvir: A Technical Guide for Researchers

An In-depth Look at a First-in-Class NS5A Inhibitor for Hepatitis C Virus

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Daclatasvir, a potent and first-in-class inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document is intended for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Discovery of Daclatasvir

The discovery of Daclatasvir originated from a phenotypic screening campaign designed to identify novel inhibitors of HCV replication.[1] The screening utilized a genotype 1b (GT-1b) subgenomic replicon system in Huh-7 human hepatoma cells.[2] This cell-based assay allowed for the identification of compounds that inhibited viral replication within a cellular context.[3] A key element of the screening strategy was a counter-screen against the bovine viral diarrhea virus (BVDV) replicon to ensure selectivity for HCV.[2]

Initial screening identified a lead compound, which, through extensive structure-activity relationship (SAR) studies, was optimized to improve potency, particularly against the more challenging HCV genotype 1a.[4] A significant breakthrough in the optimization process was the recognition that the target, NS5A, exists as a dimer. This led to the design of symmetrical molecules, a feature that proved crucial for high potency. Further refinement of the peripheral structural elements to enhance pharmacokinetic properties culminated in the identification of Daclatasvir (formerly BMS-790052) as a clinical candidate.

// Nodes Phenotypic_Screening [label="Phenotypic Screening\n(HCV GT-1b Replicon Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Counter_Screen [label="Counter-Screen\n(BVDV Replicon Assay for Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Identification [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer_Hypothesis [label="NS5A Dimer Hypothesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Symmetrical_Design [label="Design of Symmetrical Inhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Optimization [label="Pharmacokinetic Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Daclatasvir [label="Daclatasvir (BMS-790052)\nClinical Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenotypic_Screening -> Counter_Screen [color="#5F6368"]; Counter_Screen -> Hit_Identification [color="#5F6368"]; Hit_Identification -> Lead_Optimization [color="#5F6368"]; Lead_Optimization -> Dimer_Hypothesis [color="#5F6368"]; Dimer_Hypothesis -> Symmetrical_Design [color="#5F6368"]; Symmetrical_Design -> PK_Optimization [color="#5F6368"]; PK_Optimization -> Daclatasvir [color="#5F6368"]; }

Mechanism of Action

Daclatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing crucial roles in both viral RNA replication and virion assembly. Daclatasvir binds with high affinity to the N-terminus of domain I of NS5A. This binding induces a conformational change in the NS5A protein, disrupting its normal functions.

The inhibitory action of Daclatasvir is twofold:

-

Inhibition of the HCV Replication Complex: By altering the structure of NS5A, Daclatasvir prevents the formation of the membranous web, which is the site of viral RNA replication. This leads to a potent inhibition of viral RNA synthesis.

-

Impairment of Virion Assembly: Daclatasvir also interferes with the assembly and release of new infectious viral particles.

dot

Quantitative Data

In Vitro Antiviral Activity

The in vitro antiviral activity of Daclatasvir is typically determined using an HCV replicon assay. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication.

| HCV Genotype | EC50 (pM) |

| 1a | 50 |

| 1b | 9 |

| 2a | 28 - 103 |

| 3a | 120 - 870 |

| 4a | 12 - 13 |

| 5a | 33 |

| 6a | 1.25 nM (1250 pM) |

| Data compiled from multiple sources. |

Pharmacokinetic Properties in Humans

| Parameter | Value |

| Absorption | |

| Tmax (time to peak concentration) | 1 - 2 hours |

| Absolute Bioavailability | 67% |

| Distribution | |

| Volume of Distribution (Vd) | 47 L |

| Protein Binding | >99% |

| Metabolism | |

| Primary Metabolizing Enzyme | CYP3A4 |

| Elimination | |

| Elimination Half-life (t1/2) | 12 - 15 hours |

| Total Clearance | 4.24 L/h |

| Major Route of Excretion | Feces (~88%) |

Experimental Protocols

HCV Replicon Assay

This cell-based assay is the standard method for evaluating the in vitro antiviral activity of HCV inhibitors.

Objective: To determine the EC50 value of a test compound against HCV replication.

Materials:

-

Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and G418 (for selection).

-

Test compound (Daclatasvir) and control compounds (vehicle and a known HCV inhibitor).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Methodology:

-

Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates and incubate until they reach a desired confluency.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only wells as a negative control and a known potent HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and for the compound to exert its effect.

-

Quantification of HCV Replication:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is proportional to the level of replicon RNA.

-

-

Assessment of Cytotoxicity: In a parallel plate, assess cell viability using a reagent like CellTiter-Glo® to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

-

dot

Synthesis of Daclatasvir: Detailed Protocol

The following provides a more detailed, step-by-step protocol for a common synthesis route of Daclatasvir.

Step 1: Friedel-Crafts Acylation of Biphenyl

-

To a solution of biphenyl in a suitable solvent (e.g., 1,2-dichloroethane), add aluminum chloride (AlCl3).

-

Add chloroacetyl chloride dropwise to the mixture.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an acidic aqueous solution (e.g., 2N HCl) and extract the product.

-

The resulting product is 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one).

Step 2: Substitution with L-proline derivative

-

React the product from Step 1 with a protected L-proline derivative (e.g., Boc-L-proline) in a suitable solvent.

-

The reaction yields a protected di-proline intermediate.

Step 3: Cyclization to form Imidazole Rings

-

Dissolve the intermediate from Step 2 in a suitable solvent (e.g., benzene or toluene) and add ammonium acetate.

-

Reflux the mixture to facilitate the cyclization reaction, forming the two imidazole rings.

-

The product is the protected bis-imidazole intermediate.

Step 4: Deprotection

-

Treat the protected intermediate from Step 3 with a strong acid (e.g., HCl in ethanol) to remove the protecting groups from the proline moieties.

-

The deprotected bis-imidazole is obtained, typically as a salt.

Step 5: Coupling with Methoxycarbonyl-L-valine

-

Couple the deprotected bis-imidazole from Step 4 with N-methoxycarbonyl-L-valine.

-

This coupling reaction is typically carried out in the presence of a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

-

The final product is Daclatasvir.

Final Step: Salt Formation (Optional)

-

Daclatasvir can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol for improved stability and solubility.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efda.gov.et [efda.gov.et]

A Technical Guide to the Mechanism of Action of HCV NS5A Inhibitors

Disclaimer: The specific compound "NS5A-IN-2" is not documented in publicly available scientific literature. Therefore, this guide focuses on the general mechanism of action of the class of direct-acting antivirals (DAAs) known as NS5A inhibitors, which are a cornerstone of modern Hepatitis C Virus (HCV) therapy.[1][2]

Introduction to the NS5A Protein

The Hepatitis C virus nonstructural protein 5A (NS5A) is a proline-rich phosphoprotein that is essential for the HCV life cycle.[2][3] It does not have any known enzymatic activity but functions as a critical regulator of both viral RNA replication and the assembly of new virus particles through its interactions with other viral and host cell proteins.[4] NS5A is composed of three domains, with Domain I being a key target for NS5A inhibitors. This domain contains a zinc-binding motif and is involved in RNA binding and the formation of NS5A dimers. NS5A exists in two phosphorylated forms, a basal state (p56) and a hyperphosphorylated state (p58), and the balance between these two is crucial for its function in the viral life cycle.

Core Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are highly potent antiviral agents that achieve a significant reduction in HCV RNA levels in the blood. While the precise mechanism is multifaceted and not entirely understood, it is established that these inhibitors act at two primary stages of the HCV life cycle: viral RNA replication and virion assembly.

-

Inhibition of the HCV Replication Complex: NS5A is a crucial component of the HCV replication complex, which is responsible for synthesizing new viral RNA. NS5A inhibitors bind to Domain I of the NS5A protein. This binding event is thought to induce a conformational change in NS5A, preventing it from performing its essential functions within the replication complex. This disruption can occur by inhibiting the formation of the replication complex and by impairing the proper localization and function of NS5A within the membranous web, a specialized intracellular membrane structure that serves as the site of HCV RNA replication.

-

Impairment of Virion Assembly: Beyond its role in RNA replication, NS5A is also critical for the assembly of new infectious virus particles. NS5A inhibitors, by binding to the protein, are believed to block its function in this later stage of the viral life cycle. The exact mechanism of this inhibition is still under investigation but may involve disrupting the interaction of NS5A with other viral components, such as the core protein, or with host factors required for virion maturation and release.

Some studies suggest that the inhibition of viral assembly may play a more significant role in the reduction of viral RNA than the direct inhibition of replication. Furthermore, NS5A inhibitors have been shown to block the hyperphosphorylation of NS5A, a process believed to be essential for the viral life cycle.

The following diagram illustrates the proposed mechanism of action of NS5A inhibitors:

Quantitative Data: In Vitro Potency of NS5A Inhibitors

The potency of NS5A inhibitors is typically measured by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in HCV replicon systems. These are cell-based assays where a portion of the HCV genome, capable of autonomous replication, is introduced into human liver-derived cells. The following table summarizes the in vitro activity of several well-characterized NS5A inhibitors against different HCV genotypes.

| Inhibitor | HCV Genotype | EC50 (pM) | Reference |

| Daclatasvir | 1a | 9 - 50 | |

| 1b | 5 - 13 | ||

| 2a | 16.1 | ||

| Ledipasvir | 1a | 18 | |

| 1b | 4 | ||

| Ombitasvir | 1a | 5.3 | |

| 1b | 1.1 | ||

| Elbasvir | 1a | 4 | |

| 1b | 3 | ||

| Velpatasvir | 1a | 17 | |

| 1b | 7 | ||

| 2a | 29 | ||

| 3a | 50 | ||

| 4a | 19 | ||

| 5a | 7 | ||

| Pibrentasvir | 1a | 1.8 | |

| 1b | 1.3 | ||

| 2a | 1.1 | ||

| 3a | 1.0 | ||

| 4a | 1.1 | ||

| 5a | 1.1 |

Note: EC50 values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

The characterization of NS5A inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

This is the primary cell-based assay used to determine the antiviral potency of NS5A inhibitors.

Objective: To determine the EC50 value of a test compound against HCV replication.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418 to maintain the replicon.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO only) is included.

-

Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon. A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal from the compound-treated wells is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

The following diagram outlines the workflow for the HCV replicon assay:

These studies are crucial for identifying the binding site of an inhibitor and understanding the mechanisms of resistance.

Objective: To identify amino acid substitutions in NS5A that confer resistance to an inhibitor.

Methodology:

-

Long-term Culture: HCV replicon cells are cultured in the presence of a fixed concentration of the NS5A inhibitor over several weeks.

-

Selection of Resistant Clones: The inhibitor creates a selective pressure, allowing only cells with replicons that have acquired resistance-conferring mutations to survive and proliferate.

-

Isolation and Expansion: Individual resistant cell colonies are isolated and expanded.

-

Phenotypic Analysis: The resistance of the selected clones is confirmed by performing an HCV replicon assay to determine the shift in the EC50 value compared to the wild-type replicon.

-

Genotypic Analysis: RNA is extracted from the resistant clones, and the NS5A coding region is amplified by RT-PCR and sequenced to identify the mutations responsible for resistance.

The following diagram illustrates the logical relationship in resistance selection:

Resistance to NS5A Inhibitors

The high replication rate and error-prone nature of the HCV RNA polymerase lead to the presence of a diverse population of viral variants, or quasispecies, in an infected individual. Some of these variants may naturally contain amino acid substitutions in NS5A that reduce the susceptibility to NS5A inhibitors. These are known as resistance-associated substitutions (RASs). The presence of baseline RASs, particularly at key positions like 28, 30, 31, and 93 in genotype 1, can impact the effectiveness of NS5A inhibitor-containing therapies. Treatment with an NS5A inhibitor can also select for the emergence of these RASs, leading to virologic failure.

Conclusion

NS5A inhibitors represent a major advancement in the treatment of chronic HCV infection. Their unique mechanism of action, which involves targeting a non-enzymatic viral protein and disrupting both RNA replication and virion assembly, has led to the development of highly effective and well-tolerated therapeutic regimens. A thorough understanding of their mechanism, potency, and the potential for resistance is critical for their optimal use in the clinic and for the development of next-generation inhibitors to combat the global burden of Hepatitis C.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Function of NS5A-IN-2: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against Hepatitis C Virus (HCV), a novel and potent inhibitor, NS5A-IN-2, has emerged as a significant subject of research. This in-depth technical guide serves to elucidate the core functions, mechanism of action, and experimental validation of this compound for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound, also identified as Compound 33 in seminal research, is a potent, pan-genotypic inhibitor of the Hepatitis C Virus Non-Structural Protein 5A (NS5A)[1]. NS5A is a crucial phosphoprotein essential for HCV RNA replication and the assembly of new virus particles[2][3][4]. While NS5A has no known enzymatic activity, it functions as a critical regulator of the viral life cycle through its interaction with other viral and host cellular proteins[2].

The primary function of this compound is to disrupt the normal activities of the NS5A protein, thereby inhibiting viral replication. The mechanism of action for NS5A inhibitors like this compound is believed to be twofold:

-

Inhibition of the HCV Replication Complex: NS5A is a key component of the viral replication complex, which is responsible for synthesizing new viral RNA genomes. NS5A inhibitors bind to the N-terminal domain of NS5A, inducing a conformational change that prevents its proper function within the replication complex. This disruption effectively halts the replication of the viral genome.

-

Interference with Virion Assembly: NS5A also plays a critical role in the assembly of new infectious virus particles. By binding to NS5A, inhibitors like this compound can interfere with the intricate process of packaging the viral genome and proteins into new virions, thus preventing the spread of the infection.

Recent studies suggest that NS5A inhibitors may also exert their antiviral effects by disrupting the formation of the "membranous web," a specialized intracellular structure induced by HCV where viral replication takes place. This is achieved by interfering with the interaction between NS5A and host proteins like phosphatidylinositol 4-kinase IIIα (PI4KIIIα).

Quantitative Antiviral Activity

The potency of this compound has been evaluated against various HCV genotypes using cell-based replicon assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce HCV replication by 50%, are summarized below.

| HCV Genotype | EC50 (pM) |

| Genotype 1b (Con1) | 1.1 ± 0.2 |

| Genotype 3a | 6200 ± 300 |

| Genotype 4a | 13 ± 2 |

| Genotype 5a | 11 ± 1 |

| Genotype 6a | 15 ± 3 |

Data extracted from Abdallah M, et al. Eur J Med Chem. 2022;229:114034.

Experimental Protocols

The following section details the key experimental protocol used to determine the antiviral activity of this compound.

HCV Replicon Assay

The HCV replicon assay is a standard cell-based method to quantify the replication of subgenomic HCV RNA in human hepatoma (Huh-7) cells. This system is instrumental in screening and characterizing antiviral compounds.

Materials:

-

Huh-5-2 cells (a Huh-7 cell line containing a subgenomic HCV replicon of genotype 1b, Con1 strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Huh-5-2 cells are seeded into 96-well plates at a density of 8 x 10³ cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Compound Addition: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions. The replicon in this cell line contains a luciferase reporter gene, allowing for the quantification of viral replication.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Visualizing the Mechanism and Workflow

To further clarify the intricate processes involved, the following diagrams illustrate the proposed signaling pathway of NS5A inhibition and the experimental workflow of the HCV replicon assay.

Caption: Proposed mechanism of action for this compound in inhibiting the HCV life cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of NS5A Protein in Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a proline-rich phosphoprotein that is indispensable for the viral life cycle.[1][2] Lacking any known enzymatic activity, NS5A orchestrates HCV replication and assembly through a complex network of interactions with other viral proteins, host cellular factors, and viral RNA.[1][2][3] Its critical role has made it a prime target for direct-acting antiviral (DAA) therapies, revolutionizing the treatment of chronic hepatitis C. This in-depth technical guide delineates the pivotal functions of NS5A in HCV replication, offering a comprehensive overview of its structure, protein-protein interactions, and the impact of its phosphorylation. Furthermore, this guide provides detailed methodologies for key experiments essential for studying NS5A, alongside quantitative data on its interactions and the efficacy of targeted inhibitors.

Structure and Function of NS5A

NS5A is a zinc-binding phosphoprotein composed of three domains, an N-terminal amphipathic helix, and two low-complexity sequences (LCS I and II). The N-terminal amphipathic helix anchors the protein to the endoplasmic reticulum (ER) membrane, a critical step for its function.

-

Domain I: This highly structured domain is crucial for both viral RNA replication and the assembly of new virus particles. It contains a zinc-coordination motif and is the primary target for the highly potent class of NS5A inhibitors.

-

Domains II and III: These domains are largely unstructured and are involved in a multitude of interactions with host cell proteins. Domain II is notably implicated in the interaction with cyclophilin A, a host factor essential for HCV replication.

NS5A exists in two main phosphorylated forms: a basally phosphorylated (p56) and a hyperphosphorylated (p58) form. The dynamic interplay between these two forms is believed to act as a molecular switch, regulating the transition between RNA replication and virion assembly. Hypophosphorylated NS5A is generally associated with RNA replication, while hyperphosphorylated NS5A is thought to be involved in the later stages of the viral life cycle, including assembly.

The Role of NS5A in the HCV Replication Complex

NS5A is a central component of the HCV replication complex, a multi-protein machinery responsible for replicating the viral RNA genome. This complex assembles on rearranged intracellular membranes, often referred to as the "membranous web," which provides a scaffold for efficient replication and protection from host immune responses.

Interaction with Viral Proteins

NS5A interacts with several other HCV non-structural proteins to coordinate replication:

-

NS5B: NS5A directly binds to the viral RNA-dependent RNA polymerase, NS5B, and this interaction is critical for HCV RNA replication. It is thought to modulate the polymerase activity of NS5B.

-

NS4B: NS5A interacts with NS4B, another viral protein that induces the formation of the membranous web. This interaction is likely important for the proper assembly and function of the replication complex.

Interaction with Host Factors

NS5A hijacks numerous host cell factors to facilitate viral replication:

-

Cyclophilin A (CypA): This cellular peptidyl-prolyl isomerase interacts with Domain II of NS5A and is essential for HCV replication. The interaction is thought to induce a conformational change in NS5A that is necessary for its function.

-

Human vesicle-associated membrane protein-associated protein A (hVAP-A): NS5A interacts with hVAP-A, and this interaction is required for the formation of the replication complex. The phosphorylation state of NS5A can regulate this interaction.

-

Phosphatidylinositol 4-kinase IIIα (PI4KIIIα): NS5A recruits PI4KIIIα to the replication complex, leading to the localized production of phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the integrity of the membranous web.

Interaction with Viral RNA

NS5A is an RNA-binding protein with a preference for the 3' untranslated region (UTR) of the HCV genome. This interaction is crucial for initiating RNA synthesis and for the overall process of replication. The equilibrium dissociation constant (Kd) for the binding of NS5A to high-affinity sites in the HCV RNA is in the 10 nM range.

NS5A as a Modulator of the Host Immune Response

NS5A plays a significant role in counteracting the host's innate immune response, particularly the interferon (IFN) pathway. It has been shown to interact with and inhibit the protein kinase R (PKR), a key component of the IFN-induced antiviral response. This inhibition allows the virus to evade the host's defense mechanisms and establish a persistent infection. However, the direct correlation between NS5A-mediated IFN antagonism in vitro and clinical response to IFN therapy is not always clear.

NS5A as a Therapeutic Target

The critical and multifaceted roles of NS5A in the HCV life cycle make it an excellent target for antiviral therapy. A class of DAAs known as NS5A inhibitors, such as daclatasvir and ledipasvir, have demonstrated remarkable potency against HCV. These inhibitors bind to Domain I of NS5A, likely disrupting its dimerization and its interactions with other components of the replication complex, thereby inhibiting both RNA replication and virion assembly.

Quantitative Data on NS5A Interactions and Inhibition

The following tables summarize key quantitative data related to NS5A's function and its inhibition.

Table 1: Binding Affinities of NS5A

| Interacting Partner | Binding Affinity (Kd) | Method |

| HCV RNA (high-affinity site) | ~10 nM | Filter Binding Assay |

Table 2: Efficacy of NS5A Inhibitors (EC50 values)

| Inhibitor | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | HCV Genotype 5a |

| Daclatasvir | 50 pM | 9 pM | 71-103 pM | 146 pM | 12 pM | 33 pM |

| Ledipasvir | 31 pM | 4 pM | - | - | 17 pM | - |

Table 3: Impact of NS5A Mutations on HCV Replication Fitness

| Mutation | Relative Replication Fitness (% of Wild-Type) |

| F28S | 54-125% |

| L31M | 54-125% |

| C92R | Reduced |

| Y93H | Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of NS5A in HCV replication.

HCV Subgenomic Replicon Assay with Luciferase Reporter

This assay is used to quantify HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells or highly permissive sub-clones (e.g., Huh-7.5.1).

-

In vitro transcribed HCV subgenomic replicon RNA containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

-

Electroporation apparatus and cuvettes.

-

Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics).

-

G418 (for stable replicon selection).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Preparation: Culture Huh-7 cells to 70-80% confluency.

-

Electroporation: a. Trypsinize and resuspend cells in ice-cold PBS to a final concentration of 1 x 10^7 cells/mL. b. Mix 400 µL of the cell suspension with 10 µg of in vitro transcribed replicon RNA in a 0.4 cm electroporation cuvette. c. Deliver a single electrical pulse (e.g., 270 V, 950 µF, 100 Ω). d. Immediately transfer the electroporated cells to a T75 flask containing pre-warmed complete culture medium.

-

Transient Replication Assay: a. Plate the electroporated cells in 96-well plates. b. At various time points post-electroporation (e.g., 4, 24, 48, 72 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. c. Normalize the luciferase activity at later time points to the 4-hour time point to account for transfection efficiency.

-

Stable Replicon Selection (Optional): a. 24 hours post-electroporation, replace the medium with a selection medium containing G418 (concentration to be optimized, typically 0.5-1 mg/mL). b. Maintain the cells under G418 selection for 3-4 weeks, replacing the medium every 3-4 days, until resistant colonies appear. c. Isolate and expand individual colonies to establish stable replicon cell lines.

Co-Immunoprecipitation (Co-IP) of NS5A and Interacting Proteins

This method is used to identify and confirm protein-protein interactions with NS5A.

Materials:

-

Huh-7 cells expressing HCV proteins (e.g., from a replicon or full-length virus).

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Anti-NS5A antibody (for immunoprecipitation).

-

Antibody against the potential interacting protein (for Western blotting).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

SDS-PAGE and Western blotting equipment.

Protocol:

-

Cell Lysis: a. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): a. Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. b. Centrifuge and collect the supernatant.

-

Immunoprecipitation: a. Add the anti-NS5A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: a. Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes. b. Centrifuge to pellet the beads and collect the supernatant.

-

Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody against the suspected interacting protein.

In Vitro Phosphorylation Assay of NS5A

This assay is used to determine if a specific kinase can directly phosphorylate NS5A.

Materials:

-

Purified recombinant NS5A protein.

-

Purified active kinase (e.g., Casein Kinase Iα).

-

Kinase buffer (specific to the kinase being tested).

-

[γ-³²P]ATP.

-

SDS-PAGE and autoradiography equipment.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified NS5A, the active kinase, and the kinase buffer.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: a. Separate the reaction products by SDS-PAGE. b. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated NS5A.

Quantitative Real-Time PCR (qRT-PCR) for HCV RNA

This method is used to accurately quantify the levels of HCV RNA in replicon cells.

Materials:

-

Total RNA extraction kit.

-

Reverse transcriptase and random primers or gene-specific primers.

-

qPCR master mix (containing SYBR Green or a TaqMan probe).

-

Primers and probe specific for a conserved region of the HCV genome (e.g., the 5' UTR).

-

Primers for a housekeeping gene (e.g., GAPDH) for normalization.

-

Real-time PCR instrument.

Protocol:

-

RNA Extraction: Extract total RNA from HCV replicon cells using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription (RT): a. Synthesize cDNA from the extracted RNA using reverse transcriptase and either random primers or an HCV-specific reverse primer.

-

qPCR: a. Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and HCV-specific primers (and probe if using TaqMan). b. Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Simultaneously run a reaction for the housekeeping gene for normalization.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for both the HCV and housekeeping genes. b. Calculate the relative or absolute amount of HCV RNA. For absolute quantification, a standard curve of known concentrations of HCV RNA must be generated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving NS5A and a typical experimental workflow for studying NS5A inhibitors.

References

The Potent Inhibition of HCV Replication by NS5A-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a clinically validated and highly effective target for direct-acting antiviral (DAA) therapy. NS5A is a multifunctional phosphoprotein that plays an essential role in both viral RNA replication and virion assembly, making it a critical component of the HCV life cycle.[1] This technical guide provides an in-depth overview of NS5A-IN-2, a representative potent NS5A inhibitor. While specific data for a compound explicitly named "this compound" is not publicly available, this document synthesizes the known characteristics and experimental evaluation of potent, second-generation NS5A inhibitors to serve as a comprehensive resource. We will delve into the mechanism of action, in vitro potency, resistance profile, and detailed experimental protocols relevant to the characterization of this class of antiviral compounds.

Introduction to NS5A as an Antiviral Target

The HCV NS5A protein, a zinc-binding phosphoprotein, is a crucial component of the viral replication complex.[2] It exists in two primary phosphorylation states: a basally phosphorylated (p56) and a hyperphosphorylated (p58) form. The dynamic interplay between these forms is thought to regulate viral replication.[3] NS5A interacts with numerous viral and host cellular proteins to modulate signaling pathways and facilitate the formation of the membranous web, a specialized intracellular structure that serves as the site of HCV RNA synthesis.[2]

NS5A inhibitors are a class of DAAs that bind to domain I of the NS5A protein.[4] This binding event is thought to interfere with NS5A dimerization and its critical functions in both RNA replication and the assembly of new viral particles, effectively halting the viral life cycle at two distinct stages.

Mechanism of Action of NS5A Inhibitors

The precise mechanism of action for NS5A inhibitors is multifaceted and continues to be an area of active research. However, a consensus has emerged on their dual role in inhibiting HCV replication.

-

Inhibition of Viral RNA Replication: NS5A inhibitors are believed to block the formation of new HCV replication complexes. By binding to NS5A, these inhibitors disrupt the architecture of the membranous web, which is essential for efficient RNA synthesis.

-

Impairment of Virion Assembly: NS5A also plays a pivotal role in the late stages of the viral life cycle, specifically in the assembly and release of new virus particles. NS5A inhibitors have been shown to potently block this process.

The following diagram illustrates the proposed mechanism of action of NS5A inhibitors within the HCV life cycle.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Research of HCV NS5A Inhibitors

Disclaimer: Initial research did not yield specific public information for a compound designated "NS5A-IN-2." This technical guide will, therefore, focus on the extensively researched class of Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A) inhibitors, providing a comprehensive overview of their mechanism of action, relevant cellular interactions, and the experimental framework used in their evaluation.

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with Nonstructural Protein 5A (NS5A) inhibitors being a cornerstone of modern combination therapies.[1][2] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[1][2][3] Despite having no known enzymatic activity, its function is indispensable for the virus, making it a prime target for antiviral intervention. This guide provides a detailed examination of the early-stage research and core concepts surrounding NS5A inhibitors.

The Role of NS5A in the HCV Life Cycle

NS5A is a proline-rich, zinc-binding phosphoprotein composed of three domains (Domain I, II, and III) linked by low-complexity sequences. It is a crucial component of the HCV replication complex, which is responsible for replicating the viral RNA genome. NS5A's functions are multifaceted:

-

RNA Replication: NS5A is essential for the formation of the "membranous web," a network of rearranged endoplasmic reticulum-derived membranes that serves as the site for viral RNA synthesis. It interacts with other viral proteins, such as the NS5B RNA-dependent RNA polymerase, and host factors to facilitate efficient genome replication.

-

Virion Assembly: Beyond its role in replication, NS5A is also critically involved in the assembly and release of new infectious virions.

-

Host Pathway Modulation: NS5A interacts with a multitude of host cell proteins and signaling pathways to create a favorable environment for viral propagation and to evade the host's immune response.

Mechanism of Action of NS5A Inhibitors

The precise mechanism of action of NS5A inhibitors is complex and thought to be multifaceted, primarily targeting two key stages of the viral life cycle.

-

Inhibition of RNA Replication: NS5A inhibitors are believed to bind to domain I of the NS5A protein. This binding event is thought to induce a conformational change in the NS5A dimer, which in turn disrupts its ability to bind viral RNA and prevents the formation of new, functional replication complexes.

-

Impairment of Virion Assembly: Studies have indicated that a significant part of the viral RNA reduction observed upon treatment with NS5A inhibitors is due to the blockade of virion assembly. By targeting NS5A, these inhibitors interfere with the proper localization and interaction of viral components necessary for the formation of new virus particles.

The dual mechanism of action contributes to the high potency of this class of drugs against HCV.

Data Presentation

Table 1: Domains of the NS5A Protein and Their Functions

| Domain | Amino Acid Residues (approx.) | Key Features & Functions |

| Domain I | 1-213 | Contains an N-terminal amphipathic helix for membrane anchoring and a zinc-binding motif. It forms a dimer and is the primary target of NS5A inhibitors. Crucial for RNA replication. |

| Domain II | 250-342 | Largely unstructured, it is involved in interactions with host proteins like cyclophilin A and plays a role in RNA replication. |

| Domain III | 356-447 | Also intrinsically disordered, this domain is implicated in virion assembly. |

Table 2: Key Resistance-Associated Mutations (RAMs) for NS5A Inhibitors

| Genotype | Common RAM Positions in NS5A |

| Genotype 1a | M28T/V, Q30E/H/R, L31M/V, H58D, Y93C/H/N |

| Genotype 1b | L28M, R30Q, L31M/V, P58S, Y93H |

| Genotype 2a | F28S, L31V, Y93H |

| Genotype 3 | Y93H |

Experimental Protocols

1. Replicon Assay for Antiviral Activity

This cell-based assay is fundamental for determining the potency of NS5A inhibitors.

-

Objective: To measure the 50% effective concentration (EC50) of a compound, which is the concentration required to inhibit 50% of viral RNA replication.

-

Methodology:

-

Huh-7 human hepatoma cells are cultured.

-

These cells are transfected with an HCV subgenomic replicon RNA. This RNA contains the HCV nonstructural proteins (including NS5A) necessary for replication, along with a reporter gene (e.g., luciferase).

-

The replicon-containing cells are then treated with serial dilutions of the test compound (e.g., an NS5A inhibitor).

-

After a set incubation period (e.g., 72 hours), the cells are lysed.

-

The activity of the reporter gene (luciferase) is measured, which correlates with the level of viral RNA replication.

-

The EC50 value is calculated by plotting the reporter activity against the compound concentration.

-

2. Resistance Selection Studies

These experiments are crucial for identifying mutations that confer resistance to a drug.

-

Objective: To identify amino acid substitutions in NS5A that reduce the susceptibility to an inhibitor.

-

Methodology:

-

HCV replicon-containing cells are cultured in the presence of a fixed concentration of the NS5A inhibitor.

-

The culture is maintained for an extended period, allowing for the selection of cells harboring replicons with mutations that allow them to replicate despite the presence of the drug.

-

Colonies of resistant cells are isolated and expanded.

-

Total RNA is extracted from these resistant cell lines.

-

The NS5A coding region is amplified by RT-PCR and sequenced to identify mutations.

-

3. Co-immunoprecipitation for Protein-Protein Interactions

This technique is used to study the interaction of NS5A with host cellular proteins.

-

Objective: To determine if NS5A physically interacts with a specific host protein (e.g., Grb2).

-

Methodology:

-

Cells are engineered to express the HCV NS5A protein.

-

The cells are lysed to release the proteins.

-

An antibody specific to the host protein of interest (e.g., anti-Grb2 antibody) is added to the cell lysate.

-

The antibody-protein complexes are captured, often using protein A/G-coated beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted and analyzed by Western blotting using an antibody against NS5A. The presence of an NS5A band indicates an interaction with the target host protein.

-

Mandatory Visualizations

Caption: HCV life cycle and the dual mechanism of action of NS5A inhibitors.

Caption: Workflow for determining the EC50 of an NS5A inhibitor.

Caption: NS5A interaction with Grb2 and PI3K signaling pathways.

Interaction with Cellular Signaling Pathways

NS5A has been shown to interact with and modulate several host cell signaling pathways, which may contribute to HCV pathogenesis and the establishment of persistent infection.

-

Grb2 and the Ras-ERK Pathway: NS5A contains proline-rich motifs that can bind to the SH3 domains of cellular adaptor proteins like Growth factor receptor-bound protein 2 (Grb2). By binding to Grb2, NS5A can interfere with the normal signaling cascade downstream of growth factor receptors, leading to the inhibition of the Extracellular signal-regulated kinase (ERK) pathway. This disruption of mitogenic signaling could play a role in the virus's ability to control the host cell environment.

-

PI3K-Akt Pathway: In contrast to its inhibitory effect on the ERK pathway, NS5A has been shown to interact with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K-Akt cell survival pathway. This activation can protect infected cells from apoptosis (programmed cell death), thereby promoting viral persistence.

Future Research Directions

Despite the clinical success of NS5A inhibitors, research continues to be important. Key areas of focus include understanding the structural basis of inhibitor binding in more detail, elucidating the full range of NS5A-host interactions, and developing strategies to combat the emergence of drug resistance. A deeper comprehension of the complex roles of NS5A in the viral life cycle will be critical for the development of next-generation antivirals and for addressing the remaining challenges in HCV therapy.

References

NS5A-IN-2 and its effect on viral assembly

An In-depth Technical Guide on the Core Mechanisms of NS5A Inhibitors and Their Effect on Viral Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) is a zinc-binding phosphoprotein that is essential for the viral life cycle, playing critical roles in both the replication of the viral genome and the assembly of new virions.[1][2] Despite lacking any known enzymatic activity, its multifaceted functions make it a prime target for direct-acting antiviral (DAA) agents.[1][3] This technical guide provides a detailed overview of the effect of a representative potent NS5A inhibitor, herein referred to as NS5A-IN-2, on the process of HCV viral assembly. The data and mechanisms described are based on published studies of well-characterized, first-in-class NS5A inhibitors such as Daclatasvir (BMS-790052).[4]

The Role of NS5A in Viral Assembly

HCV assembly is a complex process that is believed to occur on the surface of cytoplasmic lipid droplets (LDs). NS5A is a key orchestrator of this process. In an uninhibited state, NS5A interacts with the viral structural protein, Core, at the surface of LDs. It is proposed that NS5A facilitates the transfer of newly synthesized viral RNA from the replication complexes, located in the "membranous web," to the Core protein on the LDs, initiating the packaging of the genome and the formation of the nucleocapsid.

Mechanism of Action of this compound on Viral Assembly

NS5A inhibitors exhibit a dual mechanism of action, impacting both viral RNA synthesis and virion assembly. The effect on virion assembly is potent and rapid, with inhibition observed as early as two hours after administration.

The primary mechanisms by which this compound disrupts viral assembly are:

-

Inhibition of NS5A Hyperphosphorylation: NS5A exists in basally phosphorylated (p56) and hyperphosphorylated (p58) forms. Hyperphosphorylation is believed to be a crucial regulatory switch for NS5A's function in the viral life cycle. This compound has been shown to block the production of the hyperphosphorylated p58 form, which disrupts its normal function.

-

Altered Subcellular Localization: this compound alters the normal subcellular localization of NS5A. This mislocalization prevents its proper interaction with other viral and host factors necessary for assembly, effectively disrupting the formation of functional assembly platforms.

-

Blockade of Genome Transfer: A key effect of this compound is the prevention of viral genome transfer to the assembly sites. The inhibitor induces the formation of clusters containing both structural (Core, E2) and non-structural (NS4B, NS5A) proteins, which appear to be inactive assembly platforms, thus halting the production of new infectious virions.

Quantitative Data on the Efficacy of NS5A Inhibitors

The following tables summarize the quantitative effects of potent NS5A inhibitors on HCV replication and virion production from both in vivo and in vitro studies.

Table 1: In Vivo Antiviral Efficacy of Daclatasvir (Single Ascending Dose Study)

| Dose (mg) | Mean Plasma HCV RNA Decline at 24h (log10 IU/mL) | Mean Plasma HCV RNA Decline at 6h (log10 IU/mL) |

| 1 | 1.8 | N/A |

| 10 | 3.2 | 1.95 |

| 100 | 3.3 | 1.95 |

Table 2: In Vivo Antiviral Efficacy of Daclatasvir (Multiple Ascending Dose Study)

| Dose Regimen | Duration | Mean Maximum HCV RNA Decline (log10 IU/mL) |

| 1-100 mg once daily | 14 days | 2.8 - 4.1 |

Table 3: In Vitro Potency of Various NS5A Inhibitors

| Inhibitor | HCV Genotype/System | EC50 / EC90 | Reference |

| Daclatasvir (BMS-790052) | Genotype 1b replicon | ~1 pM (EC50) | |

| Daclatasvir (BMS-790052) | Genotype 2a (JFH1) replicon | 46.8 pM (EC50) | |

| Daclatasvir (BMS-790052) | Genotype 2a (JFH1) infectious virus | 16.1 pM (EC50) | |

| Elbasvir (MK-8742) | Genotype 1a replicon | 4 nM (EC50) | |

| Elbasvir (MK-8742) | Genotype 1b replicon | 3 nM (EC50) | |

| Elbasvir (MK-8742) | Genotype 1a/1b replicons | 0.006 nM (EC90) |

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of NS5A inhibitors on HCV assembly are provided below.

Protocol 1: HCV Cell Culture and Infection

-

Cell Maintenance: Culture Huh-7 human hepatoma cells (or its derivatives like Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Propagation: Transfect permissive Huh-7.5 cells with in vitro-transcribed full-length HCV RNA (e.g., JFH-1 strain) via electroporation.

-

Virus Harvest: Collect cell culture supernatants at various time points post-transfection (e.g., 48, 72, 96 hours).

-

Infection: Clarify the supernatant by low-speed centrifugation. Inoculate naive Huh-7.5 cells with the virus-containing supernatant for 4-6 hours.

-

Treatment: After infection, replace the inoculum with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Sample Collection: At specified time points post-treatment, harvest the supernatant to measure extracellular virus and lyse the cells to analyze intracellular RNA, protein, and infectivity.

Protocol 2: Virus Release and Infectivity Assay (Fluorescent Focus Assay - FFU)

-

Infection of Target Cells: Plate naive Huh-7.5 cells in a 96-well plate. The next day, perform serial 10-fold dilutions of the harvested viral supernatant (from Protocol 1) and use them to infect the cells.

-

Incubation: Incubate the infected plates for 48-72 hours to allow for viral replication and spread.

-

Fixation: Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a 1:1 solution of methanol:acetone for 9 minutes at room temperature.

-

Immunostaining:

-

Wash the fixed cells twice with PBS.

-

Incubate with a primary antibody against an HCV protein (e.g., mouse anti-Core C7-50) diluted in PBS with 3% Bovine Serum Albumin (BSA) for 2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

-

Quantification: Wash the cells, add PBS, and count the fluorescent foci using a fluorescence microscope. Each focus represents one infectious viral particle. Calculate the viral titer in fluorescent focus units per milliliter (FFU/mL).

Protocol 3: Immunofluorescence Assay for Protein Colocalization

-

Cell Preparation: Seed HCV-infected Huh-7.5 cells on glass coverslips in a 24-well plate and treat with this compound or vehicle control.

-

Fixation and Permeabilization: At the desired time point, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Staining: Incubate the cells with primary antibodies against the proteins of interest (e.g., rabbit anti-NS5A and mouse anti-Core) overnight at 4°C.

-

Secondary Antibody Staining: Wash the cells and incubate with spectrally distinct fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.

-

Lipid Droplet Staining (Optional): Stain for lipid droplets using BODIPY 493/503.

-

Mounting and Imaging: Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear staining.

-

Analysis: Acquire images using a confocal microscope and analyze the degree of colocalization between the protein signals using appropriate software.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental flows discussed in this guide.

Caption: Proposed role of NS5A in HCV assembly.

References

- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 4. Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antiviral Activity of NS5A-IN-2: A Technical Guide

Disclaimer: The compound "NS5A-IN-2" is not specifically identified in the current scientific literature. This guide, therefore, utilizes data and protocols for a well-characterized, potent, and representative pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir (BMS-790052), to provide a comprehensive technical overview of the antiviral activity and evaluation methods for this class of molecules. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to NS5A and its Inhibition

Hepatitis C Virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome encodes a single polyprotein that is processed into ten individual proteins, including the non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral proteins and host cell factors.[1]

NS5A inhibitors are a class of direct-acting antiviral agents (DAAs) that target the NS5A protein with high potency.[2] While the precise mechanism of action is still under investigation, it is understood that these inhibitors bind to Domain I of NS5A.[1] This binding event is thought to interfere with NS5A dimerization and its essential functions in the viral life cycle, ultimately leading to the inhibition of both viral RNA synthesis and virion assembly.[2]

Quantitative Antiviral Activity

The in vitro antiviral activity of a representative NS5A inhibitor, Daclatasvir (BMS-790052), has been evaluated against a broad range of HCV genotypes using replicon assays. The 50% effective concentration (EC₅₀) is a measure of the drug's potency in inhibiting viral replication, while the 50% cytotoxic concentration (CC₅₀) indicates the concentration at which the drug is toxic to the host cells. A high therapeutic index (CC₅₀/EC₅₀) is desirable for an antiviral compound.

| HCV Genotype/Subtype | EC₅₀ (pM) | Cell Line | Assay Type | Reference |

| Genotype 1a | 50 | Huh-7 | Replicon | |

| Genotype 1b | 9 - 15 | Huh-7 | Replicon | |

| Genotype 2a | 18 - 71 | Huh-7 | Replicon | |

| Genotype 3a | 120 - 870 | Huh-7 | Hybrid Replicon | |

| Genotype 4a | 7 - 13 | Huh-7 | Hybrid Replicon | |

| Genotype 5a | Low nM range | Huh-7 | Replicon | |

| Cytotoxicity | CC₅₀ (µM) | Cell Line | Assay Type | Reference |

| Daclatasvir | >10 | Various | Cytotoxicity |

Mechanism of Action

NS5A inhibitors are believed to have a dual mechanism of action, impacting both viral RNA replication and virion assembly. They bind to the N-terminus of the NS5A protein, which is crucial for its function. This binding is thought to induce a conformational change in NS5A, preventing it from participating in the formation of the membranous web, the site of viral replication. Additionally, NS5A inhibitors interfere with the hyperphosphorylation of NS5A, a process required for the proper regulation of the viral life cycle.

Figure 1: Proposed mechanism of action of this compound on the HCV replication cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of NS5A inhibitors.

HCV Replicon Luciferase Assay (Antiviral Activity)

This assay is used to determine the 50% effective concentration (EC₅₀) of the inhibitor.

1. Cell Seeding:

-

Culture Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

-

Seed the cells in 96-well white, clear-bottom plates at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).

3. Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

4. Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

5. Data Analysis:

-

Normalize the luciferase signals to the vehicle control (100% replication) and a background control (0% replication).

-

Plot the normalized values against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC₅₀).

1. Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the HCV Replicon Assay protocol, using a standard 96-well clear plate.

2. MTT Addition:

-

After the 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

3. Incubation:

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Normalize the absorbance of treated wells to the vehicle control wells.

-

Plot the cell viability percentage against the logarithm of the compound concentration and calculate the CC₅₀ value using non-linear regression.

Western Blot Analysis for NS5A Expression and Phosphorylation

This protocol allows for the visualization of the effect of the inhibitor on NS5A protein levels and its phosphorylation status.

1. Cell Culture and Treatment:

-

Seed Huh-7 replicon cells in 6-well plates.

-

Treat with desired concentrations of this compound (e.g., 1x, 10x, and 100x EC₅₀) for 48-72 hours.

2. Cell Lysis:

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

5. Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for HCV NS5A overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity and cytotoxicity of a potential NS5A inhibitor.

Figure 2: General experimental workflow for in vitro evaluation of this compound.

Signaling Pathways

NS5A is known to interact with a variety of host cell proteins and modulate several signal transduction pathways, including those involved in cell proliferation, apoptosis, and the interferon response. For instance, NS5A can interact with Grb2, an adaptor protein involved in the MAPK/ERK signaling pathway, potentially perturbing normal cellular signaling. NS5A has also been shown to induce oxidative stress and activate transcription factors such as STAT-3 and NF-κB. Furthermore, NS5A can interfere with the Toll-like receptor (TLR) signaling pathway by binding to the adaptor protein MyD88. The disruption of these pathways by NS5A contributes to HCV pathogenesis and the virus's ability to evade the host immune system. The precise impact of NS5A inhibitors on these NS5A-mediated signaling alterations is an active area of research.

Figure 3: Overview of host signaling pathways modulated by HCV NS5A.

References

An In-depth Technical Guide to NS5A Inhibitors in Basic Virology Research

A comprehensive overview of a representative NS5A inhibitor, Daclatasvir (BMS-790052), for researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "NS5A-IN-2" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes the well-characterized and potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir (BMS-790052) , as a representative molecule for this class of antiviral agents. The data and protocols presented herein are based on studies of Daclatasvir and other closely related NS5A inhibitors.

Core Concepts: The Role of NS5A in the Viral Life Cycle

The Nonstructural protein 5A (NS5A) is a crucial phosphoprotein encoded by HCV and is essential for the virus's life cycle, despite having no known enzymatic function.[1][2][3] It plays a multifaceted role in viral RNA replication and the assembly of new virus particles.[1][2] NS5A exists in two primary phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). The protein interacts with numerous viral and host cell proteins to orchestrate the replication process. A key function of NS5A is its involvement in the formation of the "membranous web," a specialized intracellular structure derived from host cell membranes that serves as the site for viral RNA replication.

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are a class of direct-acting antivirals (DAAs) that potently target the NS5A protein. While the precise mechanism of action is still under investigation, it is understood that these inhibitors bind to Domain I of the NS5A protein. This binding event is thought to induce conformational changes in the protein, preventing its dimerization and disrupting its essential functions.

The primary antiviral effects of NS5A inhibitors are believed to be twofold:

-

Inhibition of Viral RNA Replication: By binding to NS5A, the inhibitors interfere with the formation and function of the viral replication complex, which is responsible for synthesizing new copies of the viral RNA genome.

-

Impairment of Virion Assembly: NS5A inhibitors also disrupt the assembly of new virus particles, further contributing to the reduction of viral load.

This dual mechanism of action contributes to the high potency of this class of antiviral compounds.

Quantitative Data: In Vitro Antiviral Activity of Daclatasvir

The following table summarizes the in vitro antiviral activity of Daclatasvir (BMS-790052) against different HCV genotypes. This data is critical for designing experiments and understanding the inhibitor's spectrum of activity.

| HCV Genotype | EC₅₀ (pM) | Reference |

| Genotype 1a | 9 ± 4 | --INVALID-LINK-- |

| Genotype 1b | 0.5 ± 0.2 | --INVALID-LINK-- |

| Genotype 2a (JFH-1) | 16.1 ± 12.4 | --INVALID-LINK-- |

| Genotype 3a | 280 ± 150 | --INVALID-LINK-- |

| Genotype 4a | 0.2 ± 0.1 | --INVALID-LINK-- |

| Genotype 5a | 0.3 ± 0.2 | --INVALID-LINK-- |

| Genotype 6a | 0.3 ± 0.2 | --INVALID-LINK-- |

Note: EC₅₀ (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell culture assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the antiviral efficacy and mechanism of action of NS5A inhibitors.

HCV Replicon Assay (Antiviral Activity)

This assay is designed to determine the EC₅₀ of an NS5A inhibitor.

-

Cell Seeding:

-

Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in a 96-well, white, clear-bottom plate.

-

Use a cell density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the NS5A inhibitor in culture medium. A typical concentration range would span from picomolar to micromolar.

-

Include a DMSO-only vehicle control.

-

Add the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.

-

Cytotoxicity Assay (MTT Assay)

This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Cell Seeding and Treatment:

-

Follow steps 1-3 of the HCV Replicon Assay protocol, using a standard 96-well clear plate with parental Huh-7 cells (not containing a replicon).

-

-

MTT Addition:

-

After the 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

-

Incubation:

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the CC₅₀ value by fitting the dose-response curve.

-

Western Blot Analysis for NS5A Phosphorylation

This protocol allows for the visualization of the effect of an NS5A inhibitor on NS5A protein levels and its phosphorylation status.

-

Cell Culture and Treatment:

-

Seed Huh-7 replicon cells in 6-well plates.

-

Treat with desired concentrations of the NS5A inhibitor (e.g., 1x, 10x, and 100x EC₅₀) for 48-72 hours.

-

-

Cell Lysis:

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for HCV NS5A.

-

Use a secondary antibody conjugated to HRP for detection.

-

Visualize the bands corresponding to the p56 and p58 forms of NS5A.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by the HCV NS5A protein and a typical experimental workflow for inhibitor testing.

Signaling Pathways

HCV NS5A has been shown to interact with and modulate host cell signaling pathways, which may contribute to viral persistence and pathogenesis.

Caption: NS5A interaction with host cell signaling pathways.

The NS5A protein has been shown to interact with the adaptor protein Grb2, which can lead to the inhibition of the Ras-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway. Additionally, NS5A can interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt survival pathway and the inhibition of apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of an NS5A inhibitor.

Caption: In vitro evaluation workflow for NS5A inhibitors.

This workflow provides a systematic approach to determine the potency and safety profile of a novel NS5A inhibitor in a cell-based system.

References

Methodological & Application

Application Notes and Protocols for the Use of NS5A Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a significant global health issue, and the development of direct-acting antivirals (DAAs) has marked a paradigm shift in its treatment. Among the most potent classes of DAAs are the inhibitors of the nonstructural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that is indispensable for viral RNA replication and the assembly of new virions.[1][2][3][4] Lacking any known enzymatic function, NS5A exerts its effects through complex interactions with other viral and host cellular proteins.[1]

NS5A inhibitors are potent antiviral compounds that bind to Domain I of the NS5A protein. This binding event is thought to disrupt the protein's dimerization and normal function, leading to a powerful inhibition of both viral RNA synthesis and the assembly of new virus particles, thereby effectively halting the HCV life cycle.

These application notes provide a comprehensive guide for the utilization of NS5A inhibitors, using the well-characterized inhibitor Daclatasvir (BMS-790052) as a representative example due to the limited availability of specific data for NS5A-IN-2. The protocols herein describe the evaluation of antiviral efficacy and cytotoxicity in cell culture-based assays.

Quantitative Data for a Representative NS5A Inhibitor (Daclatasvir/BMS-790052)

The following table summarizes the in vitro antiviral activity of Daclatasvir against various HCV genotypes. This data is essential for designing experiments and understanding the inhibitor's spectrum of activity.